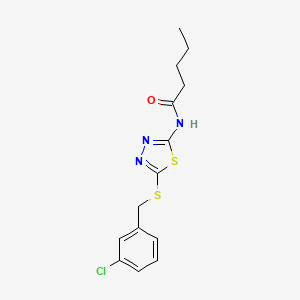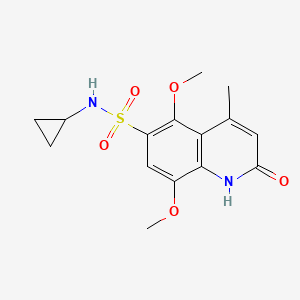![molecular formula C22H23F3N6O B11194402 4'-methyl-2'-(4-methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11194402.png)
4'-methyl-2'-(4-methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a synthetic organic compound. It is characterized by its complex structure, which includes a bipyrimidinone core, a trifluoromethylphenyl group, and a methylpiperidine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. Common steps might include:
- Formation of the bipyrimidinone core through cyclization reactions.
- Introduction of the trifluoromethylphenyl group via nucleophilic aromatic substitution.
- Attachment of the methylpiperidine moiety through reductive amination or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups.
Reduction: Reduction reactions could be used to modify the bipyrimidinone core or other functional groups.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Investigated for its reactivity and potential as a catalyst or ligand in various reactions.
Biology
- Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
- May serve as a lead compound in drug discovery efforts.
Medicine
- Potential applications in the development of pharmaceuticals, particularly for targeting specific biological pathways or diseases.
Industry
- Could be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethylphenyl group could enhance binding affinity and specificity, while the piperidine moiety might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4’-METHYL-2’-(4-METHYLPIPERIDIN-1-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE: can be compared to other bipyrimidinone derivatives, such as:
Uniqueness
- The presence of the trifluoromethylphenyl group distinguishes it from other similar compounds, potentially enhancing its biological activity and stability.
- The specific arrangement of functional groups and the bipyrimidinone core might confer unique properties in terms of reactivity and interaction with biological targets.
Properties
Molecular Formula |
C22H23F3N6O |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H23F3N6O/c1-13-6-8-31(9-7-13)21-26-12-17(14(2)27-21)18-11-19(32)30-20(29-18)28-16-5-3-4-15(10-16)22(23,24)25/h3-5,10-13H,6-9H2,1-2H3,(H2,28,29,30,32) |
InChI Key |
DJDAEUKWYPPOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-dimethoxybenzyl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11194333.png)

![6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11194345.png)
![3-(4-fluorophenyl)-7-(2-hydroxyethyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11194348.png)
![Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11194350.png)
![2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11194352.png)

![N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11194365.png)
![8-Bromo-3,3'-dimethyl-1'-phenyl-1,1',2,3,4,4A,5',6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4'-pyrazol]-5'-one](/img/structure/B11194375.png)
![1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11194383.png)

![4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide](/img/structure/B11194397.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11194400.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B11194401.png)
